Ampicillinoic acid

Description

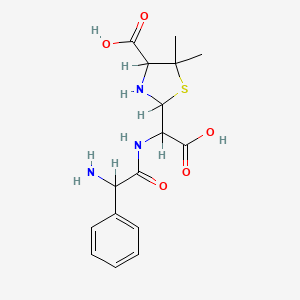

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(2-amino-2-phenylacetyl)amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5S/c1-16(2)11(15(23)24)19-13(25-16)10(14(21)22)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,13,19H,17H2,1-2H3,(H,18,20)(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAWOPKDXRJNHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=CC=C2)N)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972933 | |

| Record name | 2-{[(2-Amino-1-hydroxy-2-phenylethylidene)amino](carboxy)methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57457-66-6 | |

| Record name | Ampicillinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057457666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(2-Amino-1-hydroxy-2-phenylethylidene)amino](carboxy)methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ampicillinoic Acid: a Compound of Academic Research Significance

Contextualizing Ampicillinoic Acid within Beta-Lactam Research Paradigms

This compound is primarily known as a major degradation product of ampicillin (B1664943). nih.gov The beta-lactam ring, the core structural component of penicillin-class antibiotics, is susceptible to hydrolysis, which opens the ring and renders the antibiotic inactive against bacteria. ontosight.ainih.gov This process can be catalyzed by bacterial enzymes called beta-lactamases, a primary mechanism of antibiotic resistance, or it can occur spontaneously in aqueous solutions, influenced by factors such as pH. nih.govnih.govresearchgate.net

The study of this compound formation is crucial for several research areas:

Antibiotic Stability and Formulation: Understanding the kinetics and pathways of ampicillin degradation to this compound is vital for developing stable pharmaceutical formulations. nih.govresearchgate.net Researchers investigate conditions that minimize this degradation to ensure the potency and shelf-life of ampicillin products.

Beta-Lactamase Activity: The enzymatic hydrolysis of ampicillin by beta-lactamases produces this compound. nih.govnih.gov Studying this reaction helps in the design and evaluation of beta-lactamase inhibitors, compounds that can be co-administered with beta-lactam antibiotics to protect them from inactivation.

Analytical Chemistry: The presence of this compound and its isomers serves as an indicator of ampicillin degradation. nih.gov Analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are developed and utilized to separate, identify, and quantify these degradation products in various samples. nih.govnih.govresearchgate.net

Table 1: Research Context of this compound

| Research Area | Significance of this compound |

|---|---|

| Antibiotic Stability | A key marker for the degradation of ampicillin. |

| Beta-Lactamase Studies | The end-product of enzymatic inactivation of ampicillin. |

| Pharmacokinetics | A metabolite formed in vivo, influencing the disposition of ampicillin. |

| Analytical Chemistry | A target analyte for quality control and stability testing of ampicillin. |

Stereochemical Considerations and Isomeric Forms of this compound

The hydrolysis of the beta-lactam ring in ampicillin is not a simple, single-product reaction. It results in the formation of different stereoisomers of this compound, primarily due to the chirality of the molecule. The specific three-dimensional arrangement of atoms is crucial for its properties. ontosight.ai

The initial product of ampicillin hydrolysis is (5R)-penicilloic acid. nih.govresearchgate.net This isomer can then undergo epimerization at the C-5 position to form the more stable (5S)-penicilloic acid isomer. nih.govresearchgate.net This conversion happens via an imine tautomer. nih.govresearchgate.net The different isomers of this compound, such as the (5S, 6R) and (5R, 6R) forms, are recognized as metabolites and degradation products of ampicillin. nih.gov

The differentiation and characterization of these isomers are significant for a complete understanding of ampicillin's degradation profile. Advanced analytical techniques are essential to resolve and identify these closely related compounds. nih.gov

Table 2: Key Isomers of this compound

| Isomer Name | Stereochemical Configuration | Formation Pathway |

|---|---|---|

| (5R)-Ampicillinoic Acid | 5R | The initial product of ampicillin hydrolysis. nih.govresearchgate.net |

| (5S)-Ampicillinoic Acid | 5S | Formed through the epimerization of the (5R) isomer. nih.govresearchgate.net |

Enzymology and Mechanistic Investigations of Ampicillinoic Acid Formation

Beta-Lactamase Catalysis of Ampicillin (B1664943) Hydrolysis to Ampicillinoic Acid

The hydrolysis of the β-lactam ring in ampicillin by β-lactamase enzymes leads to the formation of the inactive compound, this compound. capes.gov.brnih.gov This enzymatic reaction is a primary mechanism by which bacteria develop resistance to ampicillin. nih.govnih.gov The catalytic process involves the enzyme acting on the amide bond within the β-lactam ring of ampicillin. researchgate.net Specifically, serine-dependent β-lactamases utilize a serine residue at the active site to break the scissile N4–C7 bond in the β-lactam ring. researchgate.net This results in the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the inactive product, this compound. researchgate.net

Kinetic studies of the enzymatic conversion of ampicillin to this compound have been conducted to understand the efficiency of β-lactamases. The hydrolysis of ampicillin by TEM-1 β-lactamase, a common enzyme in resistant bacteria, has been a focus of such research. nih.govnih.gov Kinetic analyses of the complete catalytic progress curves have been employed to characterize this hydrolytic process. nih.govnih.gov These studies have revealed that the conversion of the primary reaction product to a more stable secondary product, identified as ampicilloic acid, is an observable, albeit slow, part of the reaction kinetics that needs to be considered in the modeling. nih.govnih.gov

In a study investigating the side reactions of ampicillin enzymatic synthesis, a Michaelis-Menten model with competitive inhibition was used to describe the hydrolysis of ampicillin by immobilized penicillin G acylase at pH 6.5 and 25°C. scielo.br The kinetic parameters for ampicillin hydrolysis were determined, providing insights into the reaction rates under these conditions. scielo.br

The following table summarizes kinetic parameters for ampicillin hydrolysis by different enzymes:

| Enzyme | Kinetic Parameter | Value | Conditions |

| Penicillin G Acylase (immobilized) | Vmax (app) | 13.9 ± 1.1 µM/min | pH 6.5, 25°C |

| Penicillin G Acylase (immobilized) | Km (app) | 21.8 ± 3.8 mM | pH 6.5, 25°C |

Table 1: Apparent kinetic parameters for the hydrolysis of ampicillin catalyzed by immobilized penicillin G acylase. Data from a study on the side reactions of ampicillin enzymatic synthesis. scielo.br

The thermodynamic properties of the hydrolysis of ampicillin to this compound have been determined through calorimetric measurements. capes.gov.brnih.gov These studies provide fundamental data on the energetics of the reaction. For the hydrolysis of ampicillin at 298.15 K, the standard Gibbs free energy change (ΔrG°), enthalpy change (ΔrH°), and entropy change (ΔrS°) have been quantified. capes.gov.brnih.gov

The reaction for the hydrolysis of ampicillin can be represented as: Ampicillin⁻(aq) + H₂O(l) ⇌ this compound²⁻(aq) + H⁺(aq) capes.gov.brnih.gov

The thermodynamic parameters for this reaction are presented in the table below:

| Thermodynamic Parameter | Value | Units |

| K' | (6.0 ± 3.0) x 10⁻⁶ | |

| ΔrG° | 29.8 ± 1.7 | kJ mol⁻¹ |

| ΔrH° | -70.0 ± 7.5 | kJ mol⁻¹ |

| ΔrS° | -335 ± 26 | J K⁻¹ mol⁻¹ |

Table 2: Thermodynamic quantities for the hydrolysis of ampicillin at T = 298.15 K. capes.gov.brnih.gov These values were determined using high-pressure liquid chromatography and microcalorimetry for the β-lactamase catalyzed hydrolysis. capes.gov.brnih.gov

These thermodynamic data indicate that the hydrolysis of the β-lactam ring in ampicillin is an exergonic process, releasing a significant amount of energy. capes.gov.brnih.gov Thermochemical data has also been used to estimate a strain energy of 116 kJ mol⁻¹ for the β-lactam ring. capes.gov.brnih.gov

Influence of Enzyme-Substrate Interactions on this compound Yield

The yield of this compound from the enzymatic hydrolysis of ampicillin is influenced by the interactions between the enzyme and the substrate. The efficiency of the catalytic process, and therefore the yield of the hydrolyzed product, is dependent on how well the substrate binds to the enzyme's active site. nih.gov

In the context of the enzymatic synthesis of ampicillin, where hydrolysis is an undesirable side reaction, the interaction of the substrate with the enzyme is a critical factor. scielo.br For instance, in the synthesis of ampicillin using penicillin G acylase, it was observed that ampicillin itself can act as a competitive inhibitor for the hydrolysis of the starting material, phenylglycine methyl ester (PGME). scielo.br Conversely, the inhibitory effect of PGME on the hydrolysis of ampicillin was found to be almost negligible, suggesting that the enzyme's affinity for ampicillin as a substrate for hydrolysis is significant under these conditions. scielo.br

The ratio of substrates in enzymatic synthesis reactions can also impact the balance between synthesis and hydrolysis, thereby affecting the yield of this compound. In studies on the enzymatic synthesis of ampicillin, the ratio of the acyl donor (like PGME) to the β-lactam nucleus (6-aminopenicillanic acid) is optimized to maximize the yield of the antibiotic and minimize hydrolysis. brieflands.com

Advanced Biomimetic Systems Utilizing Ampicillinoic Acid Production As a Reporter

Design and Fabrication of Polymersome-Based Nanoreactors for Enzymatic Studies.tue.nlacs.orgacs.orgd-nb.inforsc.orgresearchgate.netnih.govresearchgate.netnih.govnih.gov

Polymersomes, which are vesicular structures formed from the self-assembly of amphiphilic block copolymers, have emerged as robust and versatile platforms for creating nanoreactors. tue.nlmdpi.com Their increased stability and tunable properties compared to liposomes make them ideal for encapsulating enzymes and other functional components. d-nb.infomdpi.com The design of these nanoreactors often involves intricate fabrication processes to ensure the protection of the encapsulated enzyme while allowing for controlled interaction with the external environment.

The encapsulation of β-lactamase within polymersomes is a key step in creating nanoreactors that can report on their own functional state through the production of ampicillinoic acid. tue.nlresearchgate.net This process effectively sequesters the enzyme, protecting it from the bulk solution while creating a confined environment for its catalytic activity. d-nb.infomdpi.com Various techniques are employed for encapsulation, with the goal of achieving high efficiency without compromising the enzyme's structural integrity and function. nih.gov

The encapsulation process typically involves the self-assembly of block copolymers in an aqueous solution containing the enzyme. mdpi.com During this assembly, β-lactamase is entrapped within the aqueous core of the forming polymersome. acs.org The efficiency of this encapsulation can be influenced by several factors, including the properties of the block copolymers and the encapsulation method itself. For instance, techniques like film rehydration can yield high encapsulation efficiencies at a laboratory scale. nih.gov However, for larger-scale production, methods like stirred-tank reactor processes are being developed, which have shown encapsulation efficiencies of up to 25.68% when proteins are fused with hydrophobic membrane anchoring peptides. nih.gov

The choice of polymer is critical. For example, triblock copolymers like poly(2-methyloxazoline)15-poly(dimethylsiloxane)68-poly(2-methyloxazoline)15 (PMOXA15-PDMS68-PMOXA15) have been successfully used to form stable polymersomes for enzyme encapsulation. d-nb.info The resulting nanoreactors can maintain the catalytic activity of the encapsulated enzyme, which can then be used to study various biochemical processes. tue.nlmdpi.com

A significant challenge in polymersome-based nanoreactors is ensuring the efficient transport of substrates and products across the thick, hydrophobic polymer membrane. tue.nl To address this, channel proteins, such as Outer membrane protein F (OmpF) from Escherichia coli, are often integrated into the polymersome membrane. nih.govdavidson.edu OmpF is a non-specific porin that forms water-filled channels, allowing the passive diffusion of small, hydrophilic molecules like ampicillin (B1664943) and this compound. davidson.edu

The successful reconstitution of OmpF into polymersome membranes has been demonstrated in numerous studies, leading to functional nanoreactors where the enzymatic reaction can be precisely monitored. nih.govnih.gov This integration transforms the otherwise impermeable polymersome into a dynamic system that can interact with its environment in a controlled manner. tue.nl

Monitoring this compound Formation for Probing Membrane Permeability and Enzyme Activity.tue.nlacs.orgacs.orgd-nb.inforsc.orgresearchgate.netnih.govnih.gov

The conversion of ampicillin to this compound by the encapsulated β-lactamase serves as a direct and measurable reporter of the nanoreactor's performance. nih.gov By monitoring the rate of this compound formation, researchers can quantitatively assess both the permeability of the polymersome membrane and the kinetic parameters of the confined enzyme. d-nb.inforsc.org This approach provides a powerful tool for understanding how the local environment of the nanoreactor influences enzymatic reactions.

The rate of product formation is directly linked to the transport of the substrate across the membrane and the catalytic efficiency of the encapsulated enzyme. d-nb.info In systems where membrane transport is the rate-limiting step, the production of this compound provides a real-time measure of membrane permeability. rsc.org Conversely, if the substrate transport is rapid, the reaction rate reflects the intrinsic activity of the encapsulated β-lactamase. nih.gov

Various analytical techniques can be used to monitor the hydrolysis of ampicillin. Spectrophotometric methods are common, often utilizing a pH-sensitive indicator that responds to the acidic nature of this compound or by directly monitoring the change in absorbance at a specific wavelength associated with the β-lactam ring cleavage. This continuous monitoring allows for the determination of key enzymatic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) for the encapsulated enzyme, providing insights into how confinement affects its function.

Stimuli-Responsive Regulation of this compound Production in Confined Environments.rsc.orgresearchgate.netnih.gov

A key advantage of using polymersomes as nanoreactors is the ability to engineer them to be responsive to external stimuli, such as changes in pH or redox potential. rsc.orgnih.gov This allows for the dynamic regulation of enzymatic activity by controlling the permeability of the polymersome membrane. acs.orgrsc.org By incorporating stimuli-responsive block copolymers into the polymersome structure, the production of this compound can be switched "on" or "off" in response to specific environmental cues. rsc.org

For example, pH-sensitive polymersomes can be designed to become more permeable under acidic conditions. rsc.org In such a system, at a neutral or basic pH, the membrane remains relatively impermeable, limiting the access of ampicillin to the encapsulated β-lactamase and thus keeping this compound production low (the "off" state). rsc.orgresearchgate.net Upon acidification of the surrounding medium, the polymer membrane undergoes a conformational change, increasing its permeability and allowing the substrate to enter the nanoreactor, thereby initiating the enzymatic reaction and the production of this compound (the "on" state). rsc.orgresearchgate.net This switchable behavior has been demonstrated in cross-linked polymersomes equipped with a pH-sensitive material, where the reaction can be turned on at pH 6 and off at pH 8. rsc.org

Similarly, redox-responsive polymersomes can be created by incorporating disulfide linkages into the polymer backbone. nih.gov In a reducing environment, these bonds are cleaved, leading to a change in the membrane structure and permeability. This provides another mechanism for externally controlling the enzymatic reaction within the nanoreactor. The ability to regulate this compound production in response to specific stimuli opens up possibilities for creating "smart" catalytic systems that can be activated on demand in complex environments. researchgate.net

Analytical Chemistry Methodologies for Quantitative and Qualitative Determination of Ampicillinoic Acid in Research Matrices

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of ampicillin (B1664943) and its degradation products due to its high resolution, sensitivity, and specificity. ijrpc.com Various HPLC methods have been developed to effectively separate ampicillinoic acid from ampicillin and other impurities.

Reversed-phase HPLC (RP-HPLC) is the most common modality employed. These methods typically utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. magtechjournal.comresearchgate.net A mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol) is used to elute the compounds. magtechjournal.comresearchgate.net The pH of the mobile phase is a critical parameter that is carefully controlled, often around pH 4.5, to ensure optimal separation and peak shape for both the parent ampicillin and the more polar this compound. magtechjournal.com

In some methods, anion-exchange chromatography has been successfully used. One such method employed an anionic exchange resin with a mobile phase of sodium nitrate (B79036) in a borate (B1201080) buffer at pH 9.15, which allowed for the separation and quantification of ampicillin from its degradation products, including this compound (referred to as penicilloic acid), in under 12 minutes. nih.gov

Detection is most commonly achieved using a UV detector. ijrpc.com The wavelength is set to capture the absorbance of the compounds of interest; a wavelength of 230 nm is frequently used for the simultaneous determination of ampicillin and its degradation products. magtechjournal.com For enhanced specificity and structural confirmation, HPLC systems can be coupled with mass spectrometry (MS). nih.gov Techniques like Rapid Resolution Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (RRLC-ESI-MSn) have proven powerful for not only quantifying but also identifying isomers of this compound, such as the (5S, 6R) and (5R, 6R) forms, by analyzing their specific fragmentation patterns. nih.gov The protonated molecular ion for this compound is observed at an m/z of 368.1. nih.govnih.gov

Table 1: Examples of HPLC Conditions for this compound Determination

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Chromatography Type | Anion-Exchange HPLC nih.gov | RP-HPLC magtechjournal.com | RRLC-ESI-MSn nih.gov |

| Column | Anionic Exchange Resin (1m) | Nova-Pak C18 | Not specified |

| Mobile Phase | 0.02 M NaNO₃ in 0.01 M Borate Buffer (pH 9.15) | 0.02 M NaH₂PO₄ (pH 4.5) : Acetonitrile (95:5) | Acetonitrile/Aqueous buffer |

| Flow Rate | 0.45 ml/min | Not specified | Not specified |

| Detection | UV | UV (230 nm) | ESI-MSn |

| Analytes | Ampicillin, this compound, Penicillenic acid | Ampicillin and its degradation products | Ampicillin and 12 related substances |

Spectrophotometric and Microcalorimetric Approaches for Reaction Monitoring and Product Detection

Spectrophotometric and microcalorimetric methods offer alternative or complementary approaches for tracking the formation of this compound, often in real-time. These techniques are particularly useful for kinetic studies of ampicillin degradation.

Spectrophotometry leverages the change in the electronic structure of the molecule as the β-lactam ring is hydrolyzed. The degradation of ampicillin to this compound can be monitored by observing changes in the UV-Vis absorption spectrum. nih.gov For instance, the enzymatic hydrolysis of ampicillin has been followed spectrophotometrically by monitoring the decrease in absorbance in the 210–235 nm wavelength range. nih.gov In another approach, acid-catalyzed degradation of ampicillin at elevated temperatures (e.g., 75°C) in the presence of a copper salt catalyst forms a degradation product with a distinct absorption maximum around 320 nm, allowing for quantification. psu.edu

A more specific spectrophotometric method involves the complexation of ampicillin's degradation products with metal ions. In a strongly alkaline medium, ampicillin degrades, and its products form a complex with Nickel(II) ions. nih.govresearchgate.net This complex exhibits a characteristic absorption peak at 269 nm, which is absent in the spectra of both intact ampicillin and the Ni(II) ion alone, providing a clear signal for the presence of degradation products like this compound. nih.govresearchgate.net The rate of this reaction can be monitored by measuring the increase in absorbance at this wavelength over time. researchgate.net

Microcalorimetry provides a sensitive means to monitor the thermodynamics and kinetics of ampicillin degradation. The hydrolysis of the β-lactam ring is an exothermic process, releasing heat that can be measured by an isothermal microcalorimeter (IMC). nih.govoup.com The heat flow rate is directly proportional to the reaction rate. nih.gov By monitoring the heat produced over time, one can determine the kinetic parameters of the degradation reaction. This technique has been successfully applied to study the degradation kinetics of the closely related antibiotic amoxicillin (B794) as a function of pH and temperature. nih.govoup.com The data from microcalorimetry can be used to calculate the rate constants and half-life of the degradation process, providing valuable insights into the stability of the parent compound under various conditions.

Table 2: Spectrophotometric Methods for Monitoring Ampicillin Degradation

| Method Principle | Wavelength (λmax) | Medium/Reagents | Observation | Reference |

|---|---|---|---|---|

| Acid Degradation | 320 nm | pH 5.2 buffer, 75°C, Copper salt | Formation of absorbing product | psu.edu |

| Ni(II) Complexation | 269 nm | Alkaline medium, Ni(II) ions | Formation of absorbing complex | nih.govresearchgate.net |

| Hydrolysis Monitoring | 210-235 nm | pH 7.5 Tris-HCl buffer | Decrease in substrate absorbance | nih.gov |

| Base Hydrolysis & Oxidation | 520 nm | Base hydrolysis, HCl, KIO₃, CCl₄ | Formation of colored product in organic layer | nih.gov |

Development of Specific Assays for this compound in Complex Research Samples

Detecting this compound in complex matrices such as biological fluids or food products requires highly specific and sensitive assays that can distinguish it from the parent drug and other structurally similar compounds. While direct assays for this compound are not widely commercialized, the principles for their development are well-established in the field of analytical chemistry, primarily through immunoassays and advanced chromatographic techniques.

Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a powerful platform for developing specific tests. This approach involves generating antibodies that specifically recognize and bind to the structure of the target analyte. Research has demonstrated the successful development of ELISAs for benzylpenicilloic acid, the degradation product of penicillin G. acs.orgresearchgate.net A similar strategy can be applied to this compound. The process would involve synthesizing a hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein) that mimics the this compound structure and using it to immunize an animal to produce specific polyclonal or monoclonal antibodies. A competitive ELISA format could then be established, where this compound in a sample competes with a labeled version of the acid for binding to a limited number of antibody sites. The signal generated is inversely proportional to the concentration of this compound in the sample. Such assays can achieve very low detection limits, often in the μg/L range, and are well-suited for high-throughput screening of many samples. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), serves as a de facto specific assay and a gold standard for confirmation. researchgate.net The combination of chromatographic separation with the high selectivity of mass analysis based on the mass-to-charge ratio of the parent ion and its specific fragmentation products provides an exceptionally high degree of confidence in both identification and quantification. This method is capable of distinguishing between different penicilloic acids and their isomers, making it invaluable for detailed degradation studies and analysis in complex research samples. nih.gov

Environmental Biogeochemistry and Transformation Pathways of Ampicillinoic Acid

Abiotic Degradation Mechanisms in Aquatic Environments

The principal abiotic pathway for the formation of ampicillinoic acid in aquatic environments is the hydrolysis of the β-lactam ring of ampicillin (B1664943). nih.gov This reaction involves the cleavage of the amide bond in the four-membered β-lactam ring, leading to the formation of the inactive dicarboxylic acid derivative, this compound. nih.gov This process can be influenced by several environmental factors, most notably pH.

Hydrolysis of ampicillin is subject to both acid and base catalysis. ucl.ac.be Studies on the hydrolysis of similar β-lactam antibiotics, such as amoxicillin (B794), have shown that the rate and pattern of transformation product formation are strongly dependent on pH. nih.gov For ampicillin, alkaline conditions generally favor the hydrolysis to ampicilloic acid. researchgate.netnih.gov For instance, studies conducted at a pH of around 8 have demonstrated the formation of 5R-penicilloic acid (a stereoisomer of ampicilloic acid) as the initial degradation product. nih.gov This isomer can then undergo epimerization at the C-5 position to form the 5S isomer. nih.gov

The stability of this compound itself is also pH-dependent. Under acidic conditions, this compound can undergo further degradation through decarboxylation to form ampicillin penilloic acid. nih.govresearchgate.net Photolysis, or degradation by light, can also play a role in the transformation of ampicillin and its products. Studies have shown that the photolytic degradation of ampicillin in surface water can be almost complete within 48 hours, leading to a variety of transformation products, including ampicilloic acid. researchgate.netnih.gov

Table 1: Key Abiotic Degradation Pathways of Ampicillin leading to this compound and its further transformation.

| Degradation Pathway | Description | Influencing Factors | Key Products |

| Hydrolysis | Cleavage of the β-lactam ring of ampicillin. | pH (acid/base catalysis), Temperature | This compound (penicilloic acid) |

| Epimerization | Conversion between stereoisomers of ampicilloic acid. | pH | 5R- and 5S-ampicilloic acid |

| Decarboxylation | Loss of a carboxyl group from ampicilloic acid. | Acidic pH | Ampicillin penilloic acid |

| Photolysis | Degradation initiated by light energy. | Light intensity, Presence of photosensitizers | This compound and other photoproducts |

Biotic Transformation and Mineralization Processes

Microorganisms play a crucial role in the transformation of ampicillin and its degradation products in the environment. The primary biotic mechanism for the formation of this compound is enzymatic hydrolysis, mediated by β-lactamase enzymes produced by various bacteria. brieflands.com These enzymes specifically target and cleave the β-lactam ring of antibiotics like ampicillin, rendering them inactive and forming the corresponding penicilloic acid. brieflands.com Penicillin acylases are another group of enzymes that can catalyze the hydrolysis of the acyl side chain of penicillins, but their primary role in environmental degradation is often linked to the formation of 6-aminopenicillanic acid rather than directly to this compound under all conditions. brieflands.com

Once formed, ampicilloic acid can be subject to further microbial degradation. While the complete mineralization of this compound to carbon dioxide, water, and inorganic nutrients is the ultimate goal of biodegradation, the specific pathways and microorganisms involved are less well-documented than the initial hydrolysis of the parent compound. Studies on the biodegradation of ampicillin in wastewater treatment plants have shown that while the parent compound can be significantly removed, this is often due to transformation rather than complete mineralization. researchgate.net

The presence of microbial communities in activated sludge and biofilms can contribute to the breakdown of this compound. However, the complex structure of the molecule can make it resistant to rapid and complete degradation. The rate and extent of biotic transformation can be influenced by various factors, including the composition of the microbial community, temperature, pH, and the availability of other organic matter.

Occurrence and Fate in Anthropogenically Impacted Aqueous Systems, including Hospital Effluents

Hospital wastewater is a significant source of antibiotics and their transformation products in the environment. nih.govnih.gov Due to the extensive use of ampicillin in clinical settings, both the parent compound and its primary metabolite, this compound, are expected to be present in hospital effluents. While many studies have focused on quantifying the levels of parent antibiotics in hospital wastewater, specific data on the concentrations of this compound are less common. nih.gov

However, given the rapid hydrolysis of ampicillin, particularly under the variable pH conditions found in wastewater systems, it is highly probable that a significant portion of the ampicillin load is converted to this compound by the time it reaches and passes through a wastewater treatment plant (WWTP). nih.gov Studies on amoxicillin, a structurally similar antibiotic, have detected its corresponding penicilloic acid in secondary effluent at concentrations of several micrograms per liter. nih.gov This suggests that this compound is also likely to be present in treated wastewater.

The fate of this compound in WWTPs is complex. While some removal may occur through sorption to sludge, its relatively polar nature suggests it will predominantly remain in the aqueous phase. The efficiency of conventional WWTPs in removing this compound is expected to be variable and often incomplete, leading to its discharge into receiving surface waters. researchgate.net The continuous introduction of this compound from treated effluents poses a potential risk to aquatic ecosystems.

Table 2: Expected Occurrence and Fate of this compound in Aqueous Systems.

| Environment | Expected Occurrence | Primary Fate Processes |

| Hospital Effluent | High, due to ampicillin use and hydrolysis. | Transport to municipal sewer systems. |

| Municipal Wastewater | Present, from hospital and domestic sources. | Further hydrolysis of ampicillin, partial biotic transformation. |

| Wastewater Treatment Plant | Present in both influent and effluent. | Incomplete removal; discharge to surface waters. |

| Surface Waters | Present, due to WWTP effluent discharge. | Further abiotic and biotic degradation, dilution. |

Characterization of Environmental Transformation Products

Beyond the initial formation of this compound, further degradation leads to a variety of other transformation products. The characterization of these products is crucial for a complete understanding of the environmental impact of ampicillin.

As mentioned, under acidic conditions, this compound can undergo decarboxylation to form ampicillin penilloic acid . nih.gov Another identified transformation product is ampicillin diketopiperazine , which can be formed through intramolecular cyclization. mdpi.com

Studies utilizing high-resolution mass spectrometry have been instrumental in identifying various degradation products. For ampicillin, these include not only ampicilloic acid (with a reported m/z of 368.1275) but also other compounds such as ampicillin S-oxide. mdpi.com The degradation of ampicilloic acid itself can lead to a cascade of further products. For example, research on amoxicillin, which forms the analogous amoxicilloic acid, has shown that these initial transformation products are not stable and can transform into numerous other, yet unknown, compounds over time. nih.gov

The complex mixture of transformation products in the environment highlights the challenge in fully assessing the environmental risks associated with antibiotic use. While this compound itself is microbiologically inactive in terms of antibacterial effect, the ecotoxicological properties of its subsequent degradation products are largely unknown.

Table 3: Known Transformation Products of Ampicillin and this compound.

| Compound Name | Formation Pathway |

| This compound | Hydrolysis of ampicillin's β-lactam ring. |

| Ampicillin penilloic acid | Decarboxylation of this compound. |

| Ampicillin diketopiperazine | Intramolecular rearrangement. mdpi.com |

| Ampicillin S-oxide | Oxidation of ampicillin. mdpi.com |

| Closed ampicillin dimer | Dimerization reactions. researchgate.net |

| Ampicilloic acid methyl ester | Esterification. researchgate.net |

| 2-Hydroxy-3-phenylpyrazine | Further degradation under certain conditions. nih.gov |

| Ampicillin penamaldic acid | Isomer of ampicilloic acid. researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.